N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Introduction to Thiadiazole-Based Heterocyclic Compounds in Modern Medicinal Chemistry
Role of 1,3,4-Thiadiazole Scaffolds in Drug Discovery
The 1,3,4-thiadiazole moiety, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry due to its unique electronic properties and versatility in molecular design. Its electron-deficient nature, driven by the aromatic conjugation of lone pairs from sulfur and nitrogen atoms, enables robust interactions with biological targets such as enzymes, receptors, and ion channels. This scaffold’s structural rigidity and metabolic stability further enhance its suitability for drug development.
Recent studies have demonstrated the broad pharmacological potential of 1,3,4-thiadiazole derivatives, including anti-inflammatory, anticonvulsant, and anticancer activities. For instance, compound 11 , a PPARδ agonist bearing a 1,3,4-thiadiazole core, exhibited potent anti-inflammatory effects in murine models by reducing macrophage infiltration and paw edema. Similarly, thiadiazole derivatives like butezolamide and acetazolamide have been clinically utilized for their anticonvulsant properties, underscoring the scaffold’s therapeutic relevance.
The structure-activity relationship (SAR) of these compounds often hinges on substitutions at the 2- and 5-positions of the thiadiazole ring. Electron-withdrawing groups (e.g., sulfonamides) enhance binding affinity to targets like carbonic anhydrase, while hydrophobic substituents (e.g., aryl rings) improve membrane permeability. For example, the introduction of a 3,4,5-trimethoxybenzylidene group in a Schiff-base thiadiazole derivative increased lipophilicity and anticonvulsant efficacy by facilitating interactions with GABA receptors.
Table 1: Key Pharmacological Activities of 1,3,4-Thiadiazole Derivatives
Structural Significance of Bis-Thiadiazole Architectures in Bioactive Molecules
Bis-thiadiazole architectures, characterized by two interconnected 1,3,4-thiadiazole rings, represent a strategic evolution in heterocyclic drug design. These structures amplify the electronic and steric properties of the monomeric scaffold, enabling multivalent interactions with biological targets. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exemplifies this approach, featuring two thiadiazole units linked via a thioacetamide bridge.
The synthesis of bis-thiadiazoles often involves condensation reactions between bis-hydrazonoyl chlorides and dithiocarbamates, as demonstrated in the preparation of anticancer derivatives 5c and 7b . These compounds exhibit enhanced activity compared to monomeric analogs, likely due to increased electron deficiency and conformational rigidity. For instance, 5c showed superior inhibition of MCF-7 breast cancer cells (IC~50~ = 1.8 µM) compared to the standard drug Imatinib, attributed to its ability to engage multiple binding sites on tyrosine kinases.
In the target compound, the ethylthio and phenylacetamido substituents serve dual roles:
- Electron Modulation : The ethylthio group (-S-C~2~H~5~) donates electron density through sulfur’s lone pairs, potentially stabilizing charge-transfer interactions with aromatic residues in protein binding pockets.
- Hydrophobic Anchoring : The phenylacetamido moiety provides a hydrophobic surface for van der Waals interactions, enhancing affinity for lipid-rich environments such as cell membranes or enzyme active sites.
Molecular docking studies of analogous bis-thiadiazoles reveal that the spatial arrangement of the two rings allows for simultaneous engagement with complementary regions of target proteins, such as the ATP-binding cleft in kinases or the allosteric site of PPARδ. This bifunctional binding mode may explain the compound’s hypothesized multitarget activity, though experimental validation is required.
Properties
IUPAC Name |
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S4/c1-2-25-15-21-20-14(27-15)18-12(24)9-26-16-22-19-13(28-16)17-11(23)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,19,23)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYFFZPEQZWZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol or its derivatives.
Amidation Reaction: The phenylacetamido group is introduced through an amidation reaction involving phenylacetic acid or its derivatives with the thiadiazole intermediate.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ethylthio and phenylacetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are used under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibits significant antimicrobial activity against various pathogens. For instance:
- In vitro Studies : Compounds similar to this have shown comparable efficacy to standard antibiotics like ciprofloxacin against bacterial strains .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has garnered significant attention in medicinal chemistry. Studies have demonstrated that this compound can induce apoptosis and inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer):
- Cell Viability Assays : The MTT assay results indicated promising anticancer activity with IC50 values suggesting effective cytotoxicity at low concentrations .
- Mechanism of Action : The mechanism involves the inhibition of key enzymes involved in cell division and modulation of apoptotic pathways, making these compounds potential candidates for further drug development .
Case Studies
Several studies have highlighted the applications of thiadiazole derivatives:
Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer effects on various cell lines using MTT assays. The results revealed significant anti-proliferative effects linked to structural variations within the compounds .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against both gram-positive and gram-negative bacteria. The synthesized compounds exhibited notable antibacterial activity through disc diffusion methods .
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Cell Membrane Interaction: Altering cell membrane properties and affecting cell signaling pathways.
Comparison with Similar Compounds
Table 1: Key Substituents and Their Impact
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃ in ) enhance cytotoxicity, likely by increasing electrophilicity .
- Phenylacetamido vs.
- Ethylthio vs. Benzylthio : Ethylthio (C₂H₅-S-) offers moderate hydrophobicity, while benzylthio (Ph-CH₂-S-) in compounds like 5h () lowers melting points (133–135°C vs. 168–170°C for ethylthio analogs), impacting solubility .
Physicochemical Properties
Table 2: Melting Points and Solubility Trends
Analysis :
- Melting Points : Ethylthio derivatives (e.g., 5g) exhibit higher melting points than benzylthio analogs (5h), suggesting stronger crystal packing due to reduced steric hindrance .
- Solubility : Thiophene-containing analogs () show low aqueous solubility (1.5 µg/mL), a common challenge for bis-heterocyclic compounds .
Anticancer Activity
- Compound 4y () : Demonstrated potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 mmol/L) and A549 (IC₅₀ = 0.034 mmol/L) cells, outperforming cisplatin. Aromatase inhibition (IC₅₀ = 0.062 mmol/L) suggests dual mechanisms .
- Compound 31 () : Trifluoromethylphenyl substitution likely enhances DNA intercalation or enzyme inhibition, though quantitative data are lacking .
Antimicrobial Activity
- Compound 5a () : 1,3,5-thiadiazine-2-thione hybrid showed moderate antimicrobial activity, highlighting the importance of ring hybridization .
- : Thiadiazoles with nitroaryl groups exhibited superior activity against E. coli and C. albicans, suggesting nitro groups enhance membrane permeability .
Kinase Inhibition
- Compounds 4g–j () : Ureido-linked benzothiazole-thiadiazoles inhibited VEGFR-2 and BRAF, critical for angiogenesis and proliferation. 4j (IC₅₀ = 490.92 g/mol) showed potency against kinase-driven cancers .
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This article reviews the biological activity of this specific compound based on various studies and findings.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are recognized for their broad spectrum of biological activities. They serve as scaffolds in drug design and have been linked to various therapeutic effects:
- Antimicrobial Activity : Many thiadiazole derivatives exhibit potent antibacterial and antifungal properties. For instance, compounds with the 1,3,4-thiadiazole moiety have been shown to inhibit the growth of several bacterial strains and fungi .
- Anticancer Properties : Thiadiazole derivatives are being explored for their ability to inhibit cancer cell proliferation. Some studies indicate that they can target critical pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : Research has demonstrated that these compounds can reduce inflammation by modulating various biochemical pathways .
Antimicrobial Activity
This compound has shown significant antimicrobial activity against various pathogens. For example:
- In vitro studies demonstrated that it exhibited noteworthy antibacterial effects against Xanthomonas oryzae at concentrations as low as 100 µg/mL. The inhibition rates were reported at 30% and 56% against different strains .
Anticancer Activity
The anticancer potential of this compound is also notable. It has been tested against several cancer cell lines:
| Cell Line | Inhibition Concentration (IC50) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | IC50 = 3.3 µM | |
| HEK293T (Normal) | IC50 = 52.63 µM |
These results indicate that the compound may be more effective than traditional chemotherapeutics like cisplatin in certain contexts.
The mechanism through which this compound exhibits its biological activity is multifaceted:
- DNA Interaction : Thiadiazole derivatives can interfere with DNA synthesis and replication processes in cancer cells .
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation such as topoisomerase II and histone deacetylase .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives including this compound and evaluated their biological activities across multiple assays .
- Comparative Studies : Comparative analyses with existing antimicrobial agents demonstrated superior efficacy of certain thiadiazole derivatives over conventional treatments .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Thiol-alkylation : Reacting 5-ethylthio-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in anhydrous acetone under reflux with K₂CO₃ as a base .
- Thiadiazole ring formation : Using thiourea derivatives and cyclization agents like H₂SO₄ or POCl₃ under controlled heating (80–100°C) to form the 1,3,4-thiadiazole core .
- Purification : Recrystallization from ethanol or ethyl acetate to achieve >95% purity, monitored by TLC (hexane:ethyl acetate, 9:1) .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm proton and carbon environments (e.g., thiadiazole ring protons at δ 7.5–8.5 ppm; acetamide carbonyl at ~168 ppm) .
- Mass spectrometry : GC-MS or ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths, particularly for the thiadiazole and acetamide moieties .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Prioritize:
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Enzyme inhibition : Test aromatase or kinase inhibition (e.g., VEGFR-2) using fluorometric or colorimetric kits .
- Antimicrobial testing : Disk diffusion assays against S. aureus or E. coli .
Advanced Research Questions
Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Metabolic stability : Perform liver microsome assays to assess metabolic degradation .
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulation to improve bioavailability .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or resistance pathways .
Q. What strategies improve the selectivity of this compound for cancer cells over healthy cells?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace ethylthio with methoxybenzyl groups) to reduce non-specific binding .
- Targeted delivery : Conjugate with folate or peptide ligands for receptor-mediated uptake in cancer cells .
- Computational modeling : Use molecular docking (AutoDock Vina) to optimize interactions with target proteins (e.g., BRAF kinase) .
Q. How can synthetic yields be optimized for large-scale academic production?
- Methodological Answer :
- Catalyst screening : Test alternative bases (e.g., DBU instead of K₂CO₃) to enhance reaction efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 6 hrs) while maintaining >90% yield .
- Green chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer solvent systems .
Q. What analytical techniques resolve discrepancies in reported spectral data for thiadiazole derivatives?
- Methodological Answer :
- High-resolution NMR : Use 600 MHz instruments with deuterated DMSO to distinguish overlapping signals .
- X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation states in thiadiazole and thioacetamide groups .
- Dynamic light scattering (DLS) : Assess aggregation effects in solution that may skew UV-Vis or fluorescence data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
